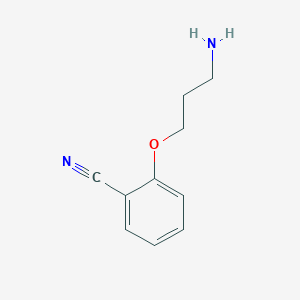

2-(3-Aminopropoxy)benzonitrile

Descripción general

Descripción

2-(3-Aminopropoxy)benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a colorless to brown liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an aminopropoxy group attached to a benzonitrile moiety, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and 3-aminopropanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopropoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require a base catalyst and an appropriate solvent.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2-(3-Aminopropoxy)benzonitrile can be achieved through various methods:

-

Reaction with Hydroxybenzonitrile :

- Starting Materials : 4-hydroxybenzonitrile and 3-aminopropanol.

- Conditions : Conducted in solvents like methanol or ethanol with a base (e.g., potassium carbonate).

- Procedure : Heated under reflux for several hours, followed by purification via recrystallization or chromatography.

-

Industrial Production :

- Utilizes continuous flow reactors for efficiency.

- Incorporates green chemistry principles to enhance sustainability.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

- Building Block in Organic Synthesis : Serves as a precursor for synthesizing more complex organic compounds.

- Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Biology

- Biochemical Research : Used to study enzyme interactions and as a ligand in assays.

- Neuropharmacology : Potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.

Industry

- Material Science : Employed in the production of polymers and advanced materials with unique properties.

| Activity Type | Description | References |

|---|---|---|

| Antipsychotic Effects | Modulation of dopaminergic pathways | |

| Anticancer Properties | Inhibition of kinase activity affecting tumor growth | |

| Neuroprotective Effects | Protective effects on neuronal cells |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- Research indicated that the compound significantly reduced anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent.

-

Cancer Research :

- In vitro studies demonstrated effective inhibition of cancer cell proliferation via apoptosis induction, linked to downregulation of survival pathways mediated by specific kinases.

-

Comparative Analysis :

- Studies comparing this compound with similar structures revealed enhanced selectivity towards certain receptor subtypes, indicating a favorable therapeutic profile with fewer side effects compared to other agents.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopropoxy)benzonitrile involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Aminopropoxy)benzaldehyde

- 2-(3-Aminopropoxy)benzoic acid

- 2-(3-Aminopropoxy)benzamide

Uniqueness

2-(3-Aminopropoxy)benzonitrile is unique due to the presence of both an aminopropoxy group and a nitrile group, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Actividad Biológica

2-(3-Aminopropoxy)benzonitrile, with the CAS number 444574-75-8, is an organic compound characterized by its unique chemical structure that includes a benzonitrile moiety substituted with a 3-aminopropoxy group. This configuration potentially enhances its reactivity and biological interactions, making it a subject of interest in pharmacological research. Despite limited direct studies on its biological activity, the structural similarities to other bioactive compounds suggest significant pharmacological potential.

The molecular formula of this compound is , with a molecular weight of approximately 176.22 g/mol. The presence of both amine and ether functionalities in the compound contributes to its reactivity and potential applications in various chemical processes.

Biological Activity Overview

While comprehensive studies specifically focusing on this compound are scarce, compounds with analogous structures often exhibit notable biological activities, including:

- Anti-inflammatory properties

- Analgesic effects

- Potential anti-cancer activity

The aminopropoxy group may facilitate enhanced interactions with biological targets, such as enzymes and receptors, which could lead to therapeutic applications.

Similar Compounds and Their Activities

Research into structurally similar compounds provides insights into the potential biological activity of this compound. For instance, derivatives of benzonitrile have been documented for their diverse pharmacological effects:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3-(3-Aminopropoxy)benzonitrile | 785760-03-4 | Anti-inflammatory, analgesic |

| 4-(3-Aminopropoxy)benzonitrile | 116753-55-0 | Anticancer properties |

| 3-(3-(Dimethylamino)propoxy)benzonitrile | 209538-81-8 | Neuroprotective effects |

These compounds highlight the potential for similar activities in this compound due to the shared benzonitrile framework.

Case Studies and Research Findings

- Antioxidant Activity : A study on related benzofuranone derivatives demonstrated significant antioxidant activity, indicating that compounds with similar aromatic structures may also possess this property. This suggests that this compound could be explored for neuroprotective applications in oxidative stress-related conditions such as Alzheimer's disease .

- Cholinesterase Inhibition : Research has shown that certain benzonitrile derivatives exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, presenting a therapeutic avenue for compounds like this compound .

- Anti-Cancer Potential : Compounds structurally related to benzonitriles have been evaluated for anti-cancer properties. For example, studies have indicated that certain benzonitrile derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate neurotransmitter receptors, affecting signaling pathways relevant to pain and inflammation.

Propiedades

IUPAC Name |

2-(3-aminopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVAZWABKCUECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629346 | |

| Record name | 2-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444574-75-8 | |

| Record name | 2-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.